molecular formula C14H12BrFN2O2S B6290733 N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2082699-12-3

N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B6290733
CAS RN: 2082699-12-3
M. Wt: 371.23 g/mol
InChI Key: JBUINEMXPUZYLC-RQZCQDPDSA-N
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Description

“N’-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic compound. It contains a benzylidene group, which is a type of imine that has a phenyl group attached to a methylene bridge . This compound also contains a sulfonohydrazide group, which is a functional group consisting of a sulfonyl group (SO2) attached to a hydrazine group (NH2NH2) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s difficult to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. For instance, the Suzuki–Miyaura coupling is a common reaction involving organoboron compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Coupling

In organic chemistry, this compound can be utilized in the Suzuki–Miyaura coupling process. This reaction is a widely-applied method for forming carbon–carbon bonds using palladium-catalyzed cross-coupling of organoboron reagents with organic halides . The presence of a bromine atom and a sulfonohydrazide group in the compound suggests potential as a coupling partner in such reactions, contributing to the synthesis of complex organic molecules.

Medicinal Chemistry: Enzyme Inhibition

The structural features of this compound, particularly the fluorobenzylidene moiety, indicate potential use in the development of enzyme inhibitors. Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as enhanced stability and bioavailability . This compound could be a candidate for the synthesis of inhibitors targeting enzymes relevant in disease pathways.

Agriculture: Boron-Carrier Molecules

In agricultural science, boron is an essential nutrient for plant growth. The boronic ester moiety of this compound could be explored for its use as a boron-carrier molecule, aiding in the delivery of boron to plants. This application could be particularly valuable in developing fertilizers or soil amendments to correct boron deficiencies .

Material Science: Polymer Synthesis

The compound’s boronic ester group is a key functional group in polymer chemistry. It can be involved in the formation of polymers with specific properties, such as thermal stability or electrical conductivity. Research into the use of this compound in polymer synthesis could lead to the development of new materials with tailored characteristics for industrial applications .

Environmental Science: Neutron Capture Therapy

Boron-containing compounds are used in boron neutron capture therapy (BNCT) for cancer treatment. The boron in these compounds accumulates in cancer cells and is then irradiated with neutrons, leading to cell destruction. The boronic ester in this compound could be investigated for its potential use in BNCT, offering a non-invasive treatment option for cancer .

Analytical Chemistry: Chromatography

In analytical chemistry, the compound’s unique structure could be utilized in chromatography as a stationary phase modifier. Its ability to interact with various chemical species could improve the separation of complex mixtures, aiding in the analysis of pharmaceuticals, environmental samples, or food products .

Biochemistry: Drug Delivery

The compound’s boronic ester group can react with diols, which are abundant in biological systems. This reactivity can be harnessed for drug delivery applications, where the compound could be used to transport therapeutic agents to specific sites in the body, potentially enhancing the efficacy and reducing the side effects of drugs .

Advanced Research: Radical Chemistry

The compound’s structure suggests potential use in radical chemistry research. Its boronic ester group can participate in radical reactions, which are valuable in synthesizing complex organic molecules. This application could be explored in the development of new synthetic methodologies or in the study of reaction mechanisms .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound were to be used as a drug, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, many organic compounds are flammable, and some can be harmful or toxic if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could involve preclinical and clinical trials to evaluate its safety and efficacy .

properties

IUPAC Name

N-[(E)-(2-bromo-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUINEMXPUZYLC-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-Bromo-6-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

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